3-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)imidazolidine-2,4-dione
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Overview
Description
3-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound that features a piperidine ring, an imidazolidine-2,4-dione moiety, and a methylthio-substituted nicotinoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the piperidine ring and the imidazolidine-2,4-dione core. The methylthio-nicotinoyl group is then introduced through a series of nucleophilic substitution reactions. Common reagents used in these reactions include methylthio compounds, nicotinoyl chlorides, and various bases to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The imidazolidine-2,4-dione moiety can be reduced to form different derivatives.
Substitution: The nicotinoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nicotinoyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the imidazolidine-2,4-dione can produce various reduced derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialized materials or as an intermediate in the production of other compounds.
Mechanism of Action
The mechanism of action of 3-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine structures, such as 1,4-disubstituted piperidines.
Imidazolidine-2,4-dione Derivatives: Compounds with similar imidazolidine-2,4-dione cores, such as thiazolidinediones.
Nicotinoyl Derivatives: Compounds with similar nicotinoyl groups, such as nicotinamide derivatives.
Uniqueness
3-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)imidazolidine-2,4-dione is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
3-[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-23-13-11(3-2-6-16-13)14(21)18-7-4-10(5-8-18)19-12(20)9-17-15(19)22/h2-3,6,10H,4-5,7-9H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBWKRDVVGNBPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)N3C(=O)CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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